molecular formula C10H13BrClO3P B13685412 Diethyl (2-Bromo-4-chlorophenyl)phosphonate

Diethyl (2-Bromo-4-chlorophenyl)phosphonate

Cat. No.: B13685412
M. Wt: 327.54 g/mol
InChI Key: LQUMOKFPBREFPW-UHFFFAOYSA-N
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Description

Diethyl (2-Bromo-4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Bromo-4-chlorophenyl)phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2-bromo-4-chlorobenzyl bromide under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13BrClO3P

Molecular Weight

327.54 g/mol

IUPAC Name

2-bromo-4-chloro-1-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3

InChI Key

LQUMOKFPBREFPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC

Origin of Product

United States

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